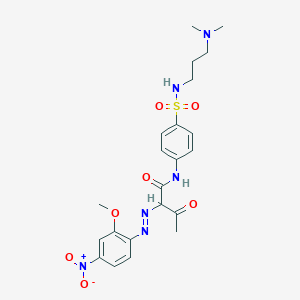

N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide

Description

Properties

CAS No. |

1065519-44-9 |

|---|---|

Molecular Formula |

C22H28N6O7S |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

N-[4-[3-(dimethylamino)propylsulfamoyl]phenyl]-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |

InChI |

InChI=1S/C22H28N6O7S/c1-15(29)21(26-25-19-11-8-17(28(31)32)14-20(19)35-4)22(30)24-16-6-9-18(10-7-16)36(33,34)23-12-5-13-27(2)3/h6-11,14,21,23H,5,12-13H2,1-4H3,(H,24,30) |

InChI Key |

MQLUSMUCKZNBBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Diazenyl Intermediate

- Starting materials: 2-methoxy-4-nitroaniline or its derivatives.

- Diazotization: The aromatic amine is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.

- Azo coupling: The diazonium salt is then coupled with a suitable active methylene compound or aromatic compound to form the azo linkage. In this case, the coupling partner is likely a 3-oxobutanamide derivative or a related intermediate.

Preparation of the Sulfamoyl-Substituted Phenyl Amine

- Starting materials: 4-aminophenyl derivative.

- Sulfamoylation: The 4-aminophenyl compound is reacted with 3-(dimethylamino)propylsulfonyl chloride or a similar sulfonylating agent to introduce the sulfamoyl group.

- Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize the generated HCl.

Coupling and Final Assembly

- The azo intermediate and the sulfamoyl-substituted phenyl amine are coupled under controlled conditions, often involving activation of the carboxyl or oxo group to facilitate amide bond formation.

- The 3-oxobutanamide moiety is introduced by acylation or condensation reactions, possibly using acyl chlorides or anhydrides.

- Purification is achieved by recrystallization or chromatographic techniques.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl | 0–5 °C | Water | 85–90 | Low temperature critical for stability |

| Azo Coupling | Diazonium salt + coupling partner | 0–10 °C | Acidic aqueous or mixed solvents | 75–85 | pH control important for selectivity |

| Sulfamoylation | Sulfonyl chloride + 4-aminophenyl derivative | Room temperature | DCM or THF | 80–88 | Base required to scavenge HCl |

| Amide bond formation | Acyl chloride or activated ester | 0–25 °C | DCM, DMF | 70–80 | Use of coupling agents (e.g., EDC, DCC) may improve yield |

Research Findings and Notes

- The diazotization and azo coupling steps are sensitive to pH and temperature; maintaining low temperature prevents decomposition of diazonium salts.

- Sulfamoylation requires anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.

- The presence of electron-donating groups (dimethylamino) and electron-withdrawing groups (nitro) influences the reactivity and stability of intermediates.

- Purification challenges arise due to the compound’s polarity and multiple functional groups; chromatographic methods such as reverse-phase HPLC are often employed.

- The overall synthetic route is modular, allowing for variation in substituents for analog synthesis.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reaction Type | Critical Parameters | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Diazonium salt from 2-methoxy-4-nitroaniline | Diazotization | 0–5 °C, acidic medium | 85–90 |

| 2 | Azo compound via coupling | Azo coupling | pH 4–6, 0–10 °C | 75–85 |

| 3 | Sulfamoyl phenyl amine | Sulfamoylation | Anhydrous, base present | 80–88 |

| 4 | Final compound by amide bond formation | Acylation/Condensation | Room temp, coupling agents | 70–80 |

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the azo bond.

Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the azo group, breaking it down into corresponding amines.

Substitution: The sulfonamide and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Cleavage products of the azo bond.

Reduction: Corresponding amines from the reduction of the nitro and azo groups.

Substitution: Derivatives with substituted sulfonamide or amide groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Study | Cancer Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Study A | Breast Cancer | 15 µM | Inhibition of cell cycle progression |

| Study B | Lung Cancer | 10 µM | Induction of apoptosis via caspase activation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Study C |

| Escherichia coli | 16 µg/mL | Study D |

Case Study on Anticancer Activity

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential use as an anticancer agent.

Case Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various pathogens. The results demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a new therapeutic option in infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-{[3-(dimethylamino)propyl]sulfamoyl}phenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The azo group may also play a role in the compound’s activity by undergoing bioreductive cleavage to release active amines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

The compound shares structural motifs with several analogs, as highlighted below:

Key Observations :

- The diazenyl group in the target compound distinguishes it from sulfonamide-based analogs (e.g., 13d, 13e), which prioritize bulkier aromatic substituents for antimicrobial activity .

- Electron-withdrawing groups (nitro in the target vs. trifluoromethyl in ) influence electronic properties, with nitro groups enhancing conjugation and redox reactivity .

- Linker variations (diazenyl vs.

Spectroscopic Characterization

- NMR Analysis : demonstrates that substituent-induced chemical shift changes in regions A (39–44 ppm) and B (29–36 ppm) can localize structural variations. The target compound’s diazenyl group would likely perturb shifts in these regions compared to sulfonamide analogs .

- IR and HRMS : Sulfonamide and amide C=O stretches (~1650–1750 cm⁻¹) are common across analogs, while the diazenyl N=N stretch (~1400–1500 cm⁻¹) is unique to the target .

Solubility and Log P

- The dimethylaminopropyl chain enhances water solubility via protonation, as seen in ’s quaternary ammonium salts .

- The nitro group in the target compound may reduce log P compared to trifluoromethyl-containing analogs (), affecting membrane permeability .

Reactivity and Stability

- Hydrolytic Stability: The 3-oxobutanamide moiety may exhibit similar hydrolysis kinetics to ’s hydrazino derivatives, depending on pH .

Computational and Modeling Insights

- ’s log k comparisons highlight that structural diversity improves predictive models. The target’s log k could be estimated using parameters from sulfonamide and diazenyl analogs, though its nitro group may require additional descriptors .

- Lumping Strategies () : The target compound and its analogs could be grouped based on sulfonamide/amide cores, but their substituent diversity necessitates separate consideration in reaction networks .

Biological Activity

N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide, a compound with complex structural characteristics, has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

- Dimethylamino Group : Enhances solubility and may influence receptor interactions.

- Sulfamoyl Group : Known for its role in antibacterial and antitumor activities.

- Diazenyl Group : Associated with the generation of reactive nitrogen species, which can have cytotoxic effects.

- Oxobutanamide Moiety : May play a role in enzyme inhibition and modulation of metabolic pathways.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfamoyl group is particularly noted for its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. The sulfamoyl moiety is commonly found in sulfonamide antibiotics, which inhibit bacterial folic acid synthesis .

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the oxobutanamide portion may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Enzyme Inhibition | Modulates metabolic enzyme activity |

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antibacterial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at low micromolar concentrations. This suggests potential as a lead compound for developing new antibiotics .

- Metabolic Pathway Modulation : Research exploring the effects on metabolic enzymes revealed that the compound acts as an inhibitor of certain dehydrogenases, potentially altering glucose metabolism in treated cells. This effect was quantified using enzyme activity assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving sulfonylation, diazenylation, and amidation. A protocol similar to (synthesis of a sulfamoyl-containing analog) suggests using dioxane as a solvent, stoichiometric control of oxalyl chloride (1:2 molar ratio for amine coupling), and maintaining temperatures below 60°C to prevent decomposition. Yield optimization (e.g., ~73% in ) may require inert atmosphere conditions and purification via recrystallization from ethanol/water mixtures . For diazenyl group incorporation, highlights the use of nitroaryl diazonium salts under acidic conditions (pH 4–5) at 0–5°C to minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FTIR : Prioritize bands for sulfonamide (S=O stretch at ~1130–1370 cm⁻¹) and carbonyl groups (C=O at ~1620–1680 cm⁻¹), as demonstrated in .

- NMR : In DMSO-d₆, expect signals for dimethylamino protons (δ ~2.2–2.8 ppm, singlet), methoxy groups (δ ~3.8 ppm), and aromatic protons (δ ~6.8–8.0 ppm). The diazenyl group’s deshielding effect shifts adjacent aromatic protons downfield, as seen in .

- UV-Vis : The diazenyl group exhibits strong absorption at ~400–500 nm due to π→π* transitions; solvent polarity effects should be quantified .

Q. What strategies are recommended for enhancing the solubility and stability of this compound in aqueous and organic solvents for experimental applications?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (≤10% v/v DMSO) or cyclodextrin-based encapsulation. notes that sulfonamide derivatives often require pH adjustment (e.g., pH 7.4 PBS) to enhance solubility .

- Stability : Store lyophilized samples at –20°C under argon. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity), as outlined in for structurally related diazenyl compounds .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of the diazenyl and sulfamoyl groups?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. successfully applied DFT to analyze diazenyl group resonance stabilization and sulfamoyl group hydrogen-bonding propensity. Key parameters include Fukui indices for electrophilic/nucleophilic sites and Mulliken charges to predict reaction sites .

Q. What in vitro assays are suitable for investigating the bioactivity of this compound, particularly its interaction with cellular targets?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-LR-AMC substrates, monitoring IC₅₀ values under varying pH/temperature conditions. suggests pyrazolopyrimidine analogs as reference inhibitors .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled competitors. emphasizes the importance of competitive binding curves and Scatchard analysis for affinity determination .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations, comparing to positive controls like doxorubicin .

Q. How should researchers address discrepancies in experimental data, such as varying yields or conflicting spectroscopic results?

- Methodological Answer :

- Yield Variability : Replicate reactions using Design of Experiments (DoE) principles (e.g., factorial designs) to isolate variables like solvent purity, catalyst aging, or moisture content. ’s randomized block design can mitigate batch-to-batch variability .

- Spectral Conflicts : Cross-validate with orthogonal techniques (e.g., HRMS for molecular weight confirmation, 2D NMR for structural elucidation). recommends environmental stress testing (light, heat) to identify degradation peaks in HPLC chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.